4-Bromo-3-fluoro-3'-methoxybenzophenone
Description
Chemical Identity: 4-Bromo-3-fluoro-3'-methoxybenzophenone (CAS: 760192-85-6) is a halogenated benzophenone derivative featuring a bromine atom at the 4-position, a fluorine atom at the 3-position of one benzene ring, and a methoxy group at the 3'-position of the second ring. Its IUPAC name is (4-bromo-3-fluorophenyl)-(4-methoxyphenyl)methanone .
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c1-18-11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHOQJWPFZDYMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641481 | |
| Record name | (4-Bromo-3-fluorophenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-75-1 | |
| Record name | (4-Bromo-3-fluorophenyl)(3-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=750633-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-3-fluorophenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-3’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-bromo-3-fluoroacetophenone and 3-methoxybenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows: [ \text{4-Bromo-3-fluoroacetophenone} + \text{3-Methoxybenzoyl chloride} \xrightarrow{\text{AlCl3}} \text{4-Bromo-3-fluoro-3’-methoxybenzophenone} ]
Industrial Production Methods
In industrial settings, the production of 4-Bromo-3-fluoro-3’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-3’-methoxybenzophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzophenones.
Oxidation: Formation of benzophenone carboxylic acids or aldehydes.
Reduction: Formation of benzophenone alcohols.
Scientific Research Applications
4-Bromo-3-fluoro-3’-methoxybenzophenone is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-3’-methoxybenzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The methoxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural analogs, focusing on substituent positions and their implications:
Key Observations :
- Substituent Position: The 3-fluoro and 3'-methoxy groups in the target compound introduce steric hindrance and electronic effects distinct from 4'-methoxy analogs. This may alter solubility (e.g., lower logP compared to non-fluorinated analogs) and binding affinity to biological targets .
- Halogen Effects : Bromine’s electron-withdrawing nature enhances stability, while fluorine’s electronegativity may increase reactivity in substitution reactions compared to chlorine-containing analogs .
Anti-Inflammatory Mechanisms:
- COX Inhibition: Analogs like 4-hydroxy-4'-methoxybenzophenone exhibit COX-2 selectivity (Glide Score: -8.5 kcal/mol), suggesting that substituent positioning near the ketone group is critical for enzyme interaction . The target compound’s 3-fluoro group may enhance hydrogen bonding with COX-2 active sites.
- Cytokine Suppression: Brominated benzophenones (e.g., 4-bromo derivatives) inhibit pro-inflammatory cytokines (IL-6, TNF-α) at IC₅₀ values of 10–20 μM, though fluorine’s role remains unexplored .
Biological Activity
4-Bromo-3-fluoro-3'-methoxybenzophenone is a benzophenone derivative that has garnered attention for its potential biological activities. This compound features a bromine atom, a fluorine atom, and a methoxy group, which contribute to its unique chemical properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 351.19 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Bromine Substituent | Enhances lipophilicity and reactivity |
| Fluorine Substituent | Increases binding affinity to targets |
| Methoxy Group | Modifies electronic properties |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Potential : There is evidence that compounds with similar structures exhibit anticancer activities. For instance, derivatives of benzophenones have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells.
The biological activity of this compound is thought to arise from its interaction with specific molecular targets. The bromine and fluorine atoms may enhance the compound's binding affinity to enzymes or receptors involved in key metabolic pathways. This interaction could lead to altered enzyme activity or receptor functions, thereby influencing various biological processes.
Case Studies and Research Findings
- Anticancer Studies : A study on structurally similar benzophenone derivatives demonstrated significant antiproliferative effects in cancer cell lines such as MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). Compounds in this class showed IC50 values ranging from 0.075 µM to 0.620 µM, indicating potent activity against these cancer cells .
- Antimicrobial Testing : In vitro assays have indicated that certain benzophenone derivatives exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | TBD | Antimicrobial, Anticancer potential |
| 4-Bromo-3-fluorobenzonitrile | TBD | Antimutagenic |
| 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone | TBD | Anticancer potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
